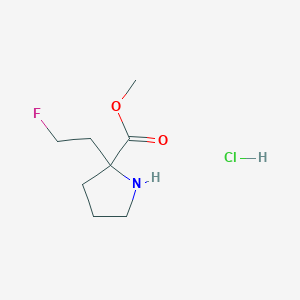

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a fluorinated ethyl group, and a carboxylate moiety.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-(2-fluoroethyl)pyrrolidine with methyl chloroformate in the presence of a base such as triethylamine.

The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods:

On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield.

Purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with altered functional groups.

Reduction: Reduction reactions can be used to modify the fluorinated ethyl group.

Substitution: Substitution reactions at the pyrrolidine ring or the carboxylate group can lead to various derivatives.

Common Reagents and Conditions:

Oxidation reactions may use reagents like hydrogen peroxide or potassium permanganate.

Reduction reactions might involve lithium aluminum hydride or sodium borohydride.

Substitution reactions can be facilitated by nucleophiles such as amines or alcohols.

Major Products Formed:

Oxidation products may include carboxylic acids or ketones.

Reduction products could be alcohols or amines.

Substitution products might involve various functionalized pyrrolidines or carboxylates.

Chemistry:

The compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

It may serve as a precursor for the synthesis of pharmaceuticals or agrochemicals.

Biology:

The compound could be used in the development of new bioactive molecules.

Medicine:

The compound may have therapeutic potential, either as a drug itself or as a lead compound for drug development.

Research into its pharmacokinetics and pharmacodynamics could reveal its suitability for treating various diseases.

Industry:

The compound could be used in the production of specialty chemicals or materials.

Its unique properties may make it valuable in the manufacturing of advanced materials or coatings.

Molecular Targets and Pathways:

The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body.

The fluorinated ethyl group could enhance the compound's binding affinity to biological targets.

Pathways Involved:

Potential pathways could include metabolic pathways in the case of pharmaceutical applications or catalytic pathways in chemical synthesis.

Comparación Con Compuestos Similares

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate: This compound is structurally similar but lacks the hydrochloride moiety.

Methyl 2-(2-chloroethyl)pyrrolidine-2-carboxylate: This compound has a chloroethyl group instead of a fluoroethyl group.

Methyl 2-(2-methoxyethyl)pyrrolidine-2-carboxylate: This compound features a methoxyethyl group.

Uniqueness:

The presence of the fluorinated ethyl group in Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride imparts unique chemical and physical properties compared to its analogs.

The fluorine atom can significantly affect the compound's reactivity and stability.

This compound , its preparation, reactions, applications, and comparison with similar compounds

Actividad Biológica

Methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride, a compound with the CAS number 51098-46-5, has garnered attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H14ClNO2

- Molecular Weight : 179.645 g/mol

- CAS Number : 51098-46-5

The compound is characterized by a pyrrolidine ring substituted with a fluoroethyl group and a carboxylate moiety, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer properties. Studies suggest that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines.

Anticancer Activity

Research indicates that pyrrolidine derivatives can exhibit promising anticancer activity. For instance, related compounds have shown IC50 values indicating effective inhibition of cell proliferation in cancer models:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 42.5 |

| Compound B | MDA-MB231 | 64.3 |

| Compound C | Mia-PaCa2 | 68.4 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapy .

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several hypotheses have been proposed based on the structure-activity relationship (SAR) studies:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Oncogenic Pathways : The presence of fluorine atoms in the structure may enhance binding affinity to target proteins involved in oncogenic signaling pathways.

- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels, contributing to oxidative stress and subsequent cell death in tumor cells.

Study on Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrrolidine derivatives, including this compound, against multiple cancer cell lines:

- Methodology : The study utilized standard MTT assays to assess cell viability post-treatment with varying concentrations of the compound.

- Results : The compound demonstrated significant cytotoxicity against HCT116 and Mia-PaCa2 cell lines, supporting its potential as an anticancer agent .

Neuroprotective Effects

Beyond anticancer activity, there is emerging interest in the neuroprotective properties of pyrrolidine derivatives. Some studies suggest that these compounds may inhibit acetylcholinesterase (AChE), potentially benefiting conditions like Alzheimer's disease by enhancing cholinergic transmission .

Propiedades

IUPAC Name |

methyl 2-(2-fluoroethyl)pyrrolidine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c1-12-7(11)8(4-5-9)3-2-6-10-8;/h10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMRSXZJHGYJMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCN1)CCF.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.